1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-14-29(26,27)24-13-7-8-16-15-17(11-12-19(16)24)22-21(25)23-18-9-5-6-10-20(18)28-4-2/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCRSPQTMYNZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation reactions, often using reagents like propylsulfonyl chloride in the presence of a base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to scale up the production while maintaining control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the urea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Structure
The molecular structure of 1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 345.53 g/mol
Physical Properties
The compound exhibits properties typical of urea derivatives, including moderate solubility in polar solvents and stability under standard laboratory conditions. Its ethoxy and propylsulfonyl substituents contribute to its unique chemical reactivity and biological interactions.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to this compound may exhibit anticancer properties. Studies have shown that urea derivatives can inhibit specific cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. For instance, derivatives targeting receptor-interacting protein kinase (RIPK2) have demonstrated promise in preclinical studies, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Urea derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. The incorporation of diverse substituents like the ethoxy and propylsulfonyl groups enhances their bioactivity .
Drug Development
Pharmacological Research
The unique structure of this compound allows it to interact with various biological targets. Its potential as a kinase inhibitor has been explored extensively. Kinases play crucial roles in numerous cellular processes; thus, inhibitors can lead to breakthroughs in treating diseases characterized by aberrant kinase activity .
Synthesis and Optimization
Research into the synthesis of this compound focuses on optimizing yield and purity through various synthetic routes. Multicomponent reactions have been employed to facilitate the formation of urea derivatives efficiently. These methods not only streamline the synthesis but also allow for the exploration of structure-activity relationships (SAR) that are vital for drug development .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, a series of urea derivatives were synthesized and screened for anticancer activity against several human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
Another research project evaluated the antimicrobial properties of various urea derivatives against clinical isolates of bacteria and fungi. The study found that certain modifications to the urea structure led to enhanced antimicrobial activity compared to standard antibiotics. The findings support the continued investigation into urea derivatives as viable candidates for new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)
- Key Features: Diazenyl (-N=N-) linker, cyanoethyl group at the 1-position, and benzonitrile substituent.
- Applications : Used as a leveler in Au electrodeposition due to its adsorption dynamics at electrode interfaces .
- Comparison: Unlike the urea derivative, CTDB lacks hydrogen-bonding groups like urea but relies on nitrile and diazenyl groups for interfacial interactions. This structural difference limits its utility in pharmacology but enhances its electrochemical diagnostic utility .
(2E)-2-(4-Methylbenzenesulfonyl)-3-[1-(2-Methylpropyl)-1,2,3,4-Tetrahydroquinolin-6-yl]prop-2-enenitrile
- Key Features : Propenenitrile group, sulfonyl substituent, and isobutyl chain.
- Comparison: The E-configuration and conjugated nitrile group introduce rigidity, contrasting with the urea group’s flexibility.
Pharmacologically Active Analogues
Patent Compounds (Examples 1 and 24)
- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
- Example 24 : Pyridine-2-carboxylic acid derivative with pyridopyridazine and benzothiazole groups.
- Comparison: These compounds prioritize heterocyclic moieties (e.g., benzothiazole) for target engagement, whereas the urea derivative leverages its urea group for hydrogen bonding.
1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]pyrrolidin-2-one
- Key Features: Nitrophenyl, isoxazole, and pyrrolidinone groups.
- Structural Insights: Crystal data reveal torsional angles (e.g., 47.0° for isoxazole-phenyl rotation) and hydrogen-bonding networks (O–H⋯O, N–H⋯O).
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electrochemical vs. Pharmacological Utility : Compounds like CTDB excel in electrochemistry due to nitrile/diazenyl groups, whereas urea derivatives prioritize hydrogen bonding for biological targeting .
- Sulfonyl Group Effects : Shared sulfonyl substituents in the target compound and ’s analogue suggest enhanced stability and electron withdrawal, but pharmacological outcomes depend on complementary functional groups .
- Conformational Flexibility : The urea group’s planar structure may offer better binding site adaptability compared to rigid nitriles or isoxazoles .
Biological Activity
1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 417.5 g/mol
- CAS Number : 1203284-10-9
The biological activity of this compound primarily stems from its interaction with various molecular targets in the body. It is believed to exert its effects through the modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies suggest that the compound may influence serotonin and norepinephrine levels, contributing to its antidepressant effects.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through antioxidant mechanisms.
Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of the compound in a rodent model. The results demonstrated a significant reduction in depressive behaviors when administered at optimal doses. The study concluded that the compound could be a candidate for further development as an antidepressant agent.
Study 2: Anti-inflammatory Mechanism
In vitro experiments were conducted to assess the anti-inflammatory effects. The compound was shown to inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential utility in treating inflammatory conditions.
Study 3: Neuroprotection
Research involving neuronal cell cultures exposed to oxidative stress indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function. This neuroprotective effect highlights its potential for use in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behavior | Study 1 |
| Anti-inflammatory | Inhibition of cytokine production | Study 2 |
| Neuroprotective | Reduced cell death under oxidative stress | Study 3 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
